molecular formula C12H11F4NO B2377110 1-(4-fluorophenyl)-N-(2,2,2-trifluoroethyl)cyclopropanecarboxamide CAS No. 1207053-74-4

1-(4-fluorophenyl)-N-(2,2,2-trifluoroethyl)cyclopropanecarboxamide

Cat. No.: B2377110
CAS No.: 1207053-74-4
M. Wt: 261.22
InChI Key: WPUNRVMDFKQYMH-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-(2,2,2-trifluoroethyl)cyclopropanecarboxamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of both fluorophenyl and trifluoroethyl groups in its structure imparts distinct physicochemical properties, making it a valuable compound in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-(2,2,2-trifluoroethyl)cyclopropanecarboxamide typically involves the reaction of 4-fluorophenyl cyclopropanecarboxylic acid with 2,2,2-trifluoroethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-(2,2,2-trifluoroethyl)cyclopropanecarboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where nucleophiles replace the fluorine atom under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

1-(4-fluorophenyl)-N-(2,2,2-trifluoroethyl)cyclopropanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-(2,2,2-trifluoroethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

    1-(4-fluorophenyl)ethanone: Similar in structure but lacks the trifluoroethyl and cyclopropanecarboxamide groups.

    Tris(2,2,2-trifluoroethyl)phosphite: Contains the trifluoroethyl group but differs significantly in overall structure and applications.

Uniqueness

1-(4-fluorophenyl)-N-(2,2,2-trifluoroethyl)cyclopropanecarboxamide is unique due to the combination of fluorophenyl and trifluoroethyl groups within a cyclopropanecarboxamide framework. This unique structure imparts distinct physicochemical properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(2,2,2-trifluoroethyl)cyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F4NO/c13-9-3-1-8(2-4-9)11(5-6-11)10(18)17-7-12(14,15)16/h1-4H,5-7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUNRVMDFKQYMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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